molecular formula C9H7NO3 B8477428 4,1-Benzoxazepine-2,5-dione

4,1-Benzoxazepine-2,5-dione

Cat. No.: B8477428
M. Wt: 177.16 g/mol
InChI Key: JLDVNEPTZQEKSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,1-Benzoxazepine-2,5-dione is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of 4,1-benzoxazepine-2,5-dione exhibit potent antitumor properties. For instance, a specific derivative was identified as a highly effective inhibitor of tumor cell growth across multiple cancer types, including lung cancer. The compound induced apoptosis and cell cycle arrest in cancer cells, showcasing its potential as a therapeutic agent against malignancies .

Case Study: Compound 52b

  • Activity : Induces cell cycle arrest and apoptosis.
  • GI50 : 0.24 μM against 60 tumor cell lines.
  • Model : Effective in a non-small-cell lung cancer xenograft mouse model without observable toxicity.

Synthesis and Chiral Variants

The synthesis of chiral 4,1-benzoxazepine-2,5-diones has been achieved using innovative methods such as the chiral pool methodology. This approach allows for the production of enantiomerically enriched compounds that can exhibit distinct biological activities compared to their racemic counterparts .

Synthesis Overview

  • Method : Coupling substituted anthranilic acids with α-haloacids.
  • Outcome : Production of novel chiral variants with potential therapeutic applications.

Pharmacological Properties

The benzoxazepine scaffold has been associated with various pharmacological effects beyond anticancer activity. These compounds have shown promise in treating conditions such as anxiety and depression due to their tranquilizing effects. The versatility of the benzoxazepine structure allows for modifications that can enhance specific therapeutic properties .

Potential in Drug Discovery

The unique structural characteristics of this compound make it an attractive candidate for drug discovery initiatives. Its ability to interact with biological targets can be exploited to develop new medications for various diseases, including neurodegenerative disorders and infectious diseases .

Research Highlights

  • Benzoxazepines have been reported to exhibit anti-HIV activity and other antiviral properties.
  • Their role as protein synthesis inhibitors opens avenues for developing novel treatments against resistant cancer strains.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

1H-4,1-benzoxazepine-2,5-dione

InChI

InChI=1S/C9H7NO3/c11-8-5-13-9(12)6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H,10,11)

InChI Key

JLDVNEPTZQEKSJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2C(=O)O1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (2 g, 50 mole) in water (12 ml) was added to a stirred slurry of 2-chloroacetamidobenzoic acid (10.3 g, 48 mmole) in isopropanol (22.5 ml) and water (87.5 ml). The mixture was stirred until a solution formed and then heated at 80° C. for 4 hours. The solution was cooled to 0° C. and the crystalline solid collected, washed with water and dried in vacuo at 50° C. to give the product (7.4 g, 87%), m.p. 200°-201° C.
Quantity
2 g
Type
reactant
Reaction Step One
Name
2-chloroacetamidobenzoic acid
Quantity
10.3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
solvent
Reaction Step One
Name
Quantity
87.5 mL
Type
solvent
Reaction Step One
Yield
87%

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